![molecular formula C20H24N6O B2524609 8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 211245-14-6](/img/structure/B2524609.png)

8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

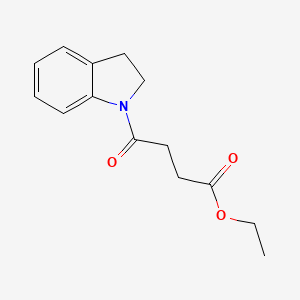

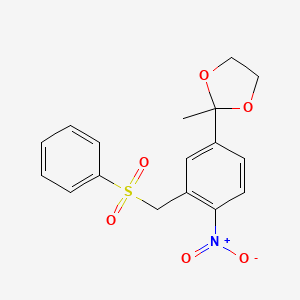

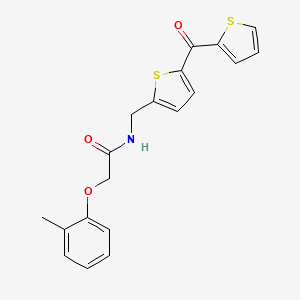

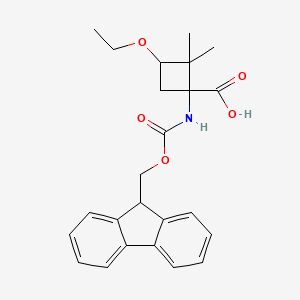

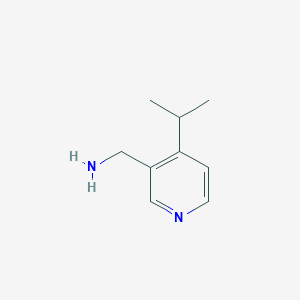

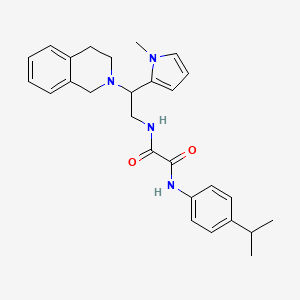

The compound 8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one is a nitrogen-rich heterocyclic molecule. It is structurally related to various pyrimidine derivatives that have been synthesized and studied for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multiple steps, including activation of methylene groups, hydrazinolysis, cyclization, and chloro-amine coupling reactions . For instance, the synthesis of ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate demonstrates the complexity and efficiency of such processes. The key intermediates in these syntheses play a crucial role in achieving the desired outcomes and confirming the proposed mechanisms .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of intramolecular hydrogen bonds, which can influence the planarity and overall stability of the molecule . For example, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate exhibits intramolecular N-H...O hydrogen bonds that contribute to the near-planar configuration of the rings formed by these bonds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to transform into related heterocyclic systems. For example, the reaction of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate with different reagents leads to the formation of compounds with diverse heterocyclic structures . These reactions are essential for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Compounds such as 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one have shown significant anti-inflammatory activity and a better therapeutic index compared to reference drugs, without ulcerogenic activity . This suggests that the compound , with its pyrimidine core and piperazine substitution, may also exhibit unique physical and chemical properties that could be beneficial for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis, Anti-tubercular Evaluation, and Molecular Docking Studies of Nitrogen-rich Piperazine-pyrimidine-pyrazole Hybrid Motifs

This research highlights the efficient synthesis of a series of compounds, including the use of 8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one or its derivatives, and their evaluation against Mycobacterium tuberculosis. The study details the synthesis process, molecular docking studies, and in vitro analysis, identifying potent compounds for tuberculosis treatment (Vavaiya et al., 2022).

Cancer Research and Anti-inflammatory Properties

Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines Derivatives

This study involves the synthesis of a novel series of pyrazolopyrimidines and their evaluation for anticancer and anti-5-lipoxygenase activities. It emphasizes the importance of structural modifications and the relationship between these changes and the biological activity of the compounds (Rahmouni et al., 2016).

Antimitotic Agents and Structure-Activity Studies

Antimitotic Agents Structure-Activity Studies with Some Pyridine Derivatives

This research discusses the antitumor activity of pyridine derivatives, including the compound of interest or its derivatives, and its precursors. It provides insights into the structure-activity relationships and identifies potential antimitotic agents (Temple et al., 1992).

Biocidal Properties

Preparation and Reactions of 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one

The study explores the preparation of complex compounds and their reactions, leading to the formation of heterocyclic systems. The compounds demonstrate significant biocidal properties against various microbes (Youssef et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibit fms-like tyrosine kinase 3 (flt3) and cyclin-dependent kinases (cdks) . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, making them potential targets for this compound.

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bond interactions . This interaction could potentially lead to the inhibition of the target proteins, thereby affecting their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 8-Ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one, it is recommended to store the compound in a refrigerator . This suggests that temperature could be a key environmental factor affecting the stability of the compound. Other environmental factors such as pH and light exposure could also potentially influence the compound’s action and stability.

Eigenschaften

IUPAC Name |

8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-3-26-18(27)9-4-15-14-21-20(23-19(15)26)22-16-5-7-17(8-6-16)25-12-10-24(2)11-13-25/h4-9,14H,3,10-13H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNLBUQVVVGGJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC2=CN=C(N=C21)NC3=CC=C(C=C3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline](/img/structure/B2524526.png)

![N-[[4-(2-chlorophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2524530.png)

![ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2524535.png)